Cas no 2229392-31-6 (2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol)

2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol
- EN300-1994881
- 2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol
- 2229392-31-6
-
- インチ: 1S/C9H8ClNS2/c10-9-2-1-8-7(11-9)5-6(13-8)3-4-12/h1-2,5,12H,3-4H2
- InChIKey: XEILVWBHMDOVEE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=C(CCS)S2)N=1
計算された属性
- せいみつぶんしりょう: 228.9786693g/mol
- どういたいしつりょう: 228.9786693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 42.1Ų
2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1994881-5.0g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol |
2229392-31-6 | 5g |
$5056.0 | 2023-05-31 | ||
Enamine | EN300-1994881-0.05g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol |
2229392-31-6 | 0.05g |
$1464.0 | 2023-09-16 | ||
Enamine | EN300-1994881-0.5g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol |
2229392-31-6 | 0.5g |
$1673.0 | 2023-09-16 | ||
Enamine | EN300-1994881-5g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol |
2229392-31-6 | 5g |
$5056.0 | 2023-09-16 | ||
Enamine | EN300-1994881-0.25g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol |
2229392-31-6 | 0.25g |
$1604.0 | 2023-09-16 | ||
Enamine | EN300-1994881-1.0g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol |
2229392-31-6 | 1g |
$1742.0 | 2023-05-31 | ||
Enamine | EN300-1994881-10g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol |
2229392-31-6 | 10g |
$7497.0 | 2023-09-16 | ||
Enamine | EN300-1994881-10.0g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol |
2229392-31-6 | 10g |
$7497.0 | 2023-05-31 | ||
Enamine | EN300-1994881-2.5g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol |
2229392-31-6 | 2.5g |
$3417.0 | 2023-09-16 | ||
Enamine | EN300-1994881-0.1g |
2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol |
2229392-31-6 | 0.1g |
$1533.0 | 2023-09-16 |
2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiolに関する追加情報
Comprehensive Overview of 2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol (CAS No. 2229392-31-6)
The compound 2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol (CAS No. 2229392-31-6) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining a thienopyridine core with a thiol functional group, makes it a versatile intermediate for drug discovery and advanced material synthesis. Researchers are particularly interested in its potential applications in kinase inhibition, catalysis, and bioconjugation, aligning with current trends in precision medicine and green chemistry.
One of the most searched questions about this compound revolves around its synthetic routes and purification methods. Optimized protocols for its preparation often involve Pd-catalyzed cross-coupling or nucleophilic substitution reactions, followed by chromatographic purification. The presence of both chloro and thiol moieties in the structure allows for further derivatization, making it a valuable scaffold for high-throughput screening libraries. Recent publications highlight its role in developing allosteric modulators for protein targets, a hot topic in drug discovery forums.
From an analytical perspective, 2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol exhibits distinct spectral properties. Its NMR fingerprint (particularly 1H and 13C spectra) and mass fragmentation patterns are critical for quality control in commercial batches. Laboratories frequently search for HPLC-UV/MS methods to quantify impurities, reflecting the growing demand for rigorous analytical validation in fine chemical production. The compound’s stability under various pH conditions is another frequently discussed topic, especially for formulation scientists.
In material science, the thiol group enables surface functionalization of gold nanoparticles and quantum dots, linking to nanotechnology applications like biosensing and optoelectronics. This aligns with trending searches on "smart materials for wearable sensors" and "molecular electronics." The thienopyridine backbone contributes to π-conjugation, enhancing charge transport properties—a key consideration for organic semiconductors research.
Environmental and safety assessments of CAS No. 2229392-31-6 emphasize its biodegradability profile and green chemistry metrics, addressing the surge in queries about "sustainable synthetic intermediates." While not classified as hazardous, standard precautions for thiol-containing compounds (e.g., inert atmosphere handling) are recommended. Regulatory databases show no restrictions, but researchers should monitor updates under REACH and FDA guidelines for novel pharmacophores.
The commercial availability of 2-{5-chlorothieno[3,2-b]pyridin-2-yl}ethane-1-thiol through specialty chemical suppliers has expanded, with pricing trends often searched in relation to bulk customization options. Its inclusion in AI-driven molecular design platforms (e.g., for fragment-based drug discovery) further elevates its relevance, coinciding with industry interest in machine learning for chemistry.
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